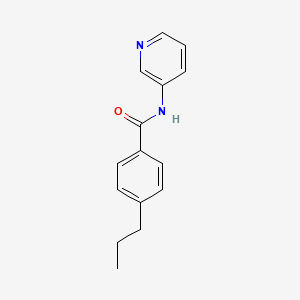

4-propyl-N-3-pyridinylbenzamide

Descripción general

Descripción

4-propyl-N-3-pyridinylbenzamide is a synthetic compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is also known as Nicotinamide Riboside (NR) and is a form of vitamin B3 that has been shown to have several beneficial effects on the human body.

Aplicaciones Científicas De Investigación

Photoreaction of 2-halo-N-pyridinylbenzamide

Photoreaction Mechanism The study by Park et al. (2001) investigated the photoreaction of 2-halo-N-pyridinylbenzamide. They found that 2-chloro-N-pyridinylbenzamides underwent photocyclization to produce benzo[c]naphthyridinones. This process involved the homolytic cleavage of the C-Cl bond, leading to the formation of phenyl and chlorine radicals. The intramolecular arylation of the phenyl radical with the pyridinyl ring was facilitated by n-complexation of the chlorine radical, resulting in the formation of benzo[c]naphthyridinone (Park et al., 2001).

Synthesis and Therapeutic Potential for Alzheimer's Disease

Alzheimer's Disease Treatment Klein et al. (1996) synthesized a series of N-(4-pyridinyl)-1H-indol-1-amines, which included N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine). Besipirdine was identified as a potential therapeutic agent for Alzheimer's disease due to its cholinomimetic properties and enhancement of adrenergic mechanisms. The study highlighted the synthesis, structure-activity relationships, and biological profile of besipirdine (Klein et al., 1996).

Antimycobacterial Activity of N-pyridinylbenzamides

Antimycobacterial Compounds Nawrot et al. (2020) designed and prepared a series of N-pyridinylbenzamides to study their antimycobacterial activity. They found that several compounds in this series showed significant activity against Mycobacterium tuberculosis, with some demonstrating broad-spectrum antimycobacterial activity. The study explored the influence of isosterism and positional isomerism on antimycobacterial activity and suggested that the N-1 position in N-pyrazinylbenzamides might be critical for this activity (Nawrot et al., 2020)

Synthesis and Characterization of fac-Re(CO)3 Complexes

Photophysical Properties of fac-Re(CO)3 Complexes Anderson et al. (2012) described the synthesis and characterization of fac-Re(CO)3 complexes of 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine. The study focused on the electronic structure, UV-Vis, Raman, and emission spectroscopy, as well as the cyclic voltammetry and DFT calculations of these complexes. It was found that altering the electronic nature of the ligand's substituent had little effect on the properties of the complexes, indicating that the 1,2,3-triazole unit might insulate the metal center from electronic modifications at the ligand's periphery (Anderson et al., 2012).

Photophysical Properties of Pyriproxyfen

Crystal Structure Analysis Kang et al. (2015) analyzed the crystal structure of pyriproxyfen, a juvenile hormone mimic and insecticide. The study detailed the dihedral angles and the conformation of the O—C—C—O linkage. Weak aromatic π–π stacking and C—H⋯π interactions were identified, forming a three-dimensional network in the crystal (Kang et al., 2015).

Palladium and Platinum Complexes with Pyridyl-Triazole Ligands

Structural Characterization Schweinfurth et al. (2009) synthesized new ligands, including 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, and reacted them with palladium and platinum precursors to form mononuclear cis-dichloropalladium and platinum complexes. The study provided insights into the structural and electrochemical properties of these complexes, highlighting their potential in various chemical applications (Schweinfurth et al., 2009).

Cu4I4 Clusters Supported by P^N-type Ligands

Emission Color Tuning Liu et al. (2012) synthesized a series of Cu4I4 clusters supported by P^N-type ligands. The clusters exhibited a rare "octahedral" geometry and demonstrated tunable emission colors, which were assigned to triplet halide-to-ligand charge-transfer and cluster-centered excited states. This research provided significant insights into the structural and photophysical properties of these clusters (Liu et al., 2012).

Propiedades

IUPAC Name |

4-propyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-4-12-6-8-13(9-7-12)15(18)17-14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFOYSMOSEVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

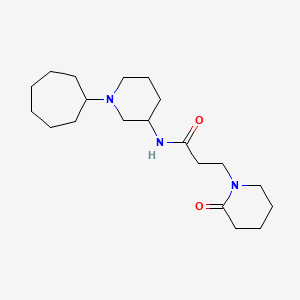

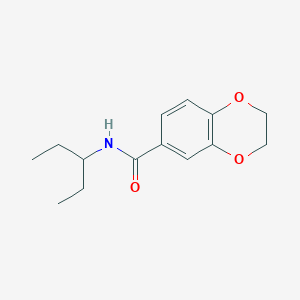

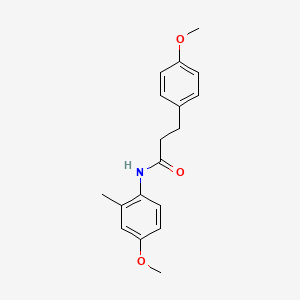

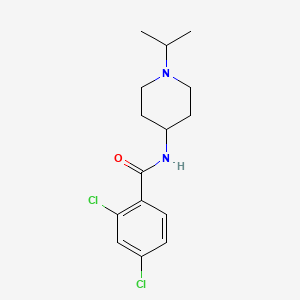

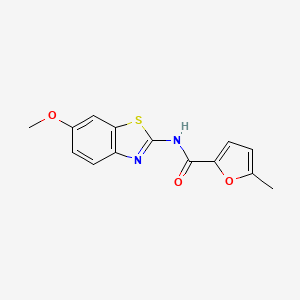

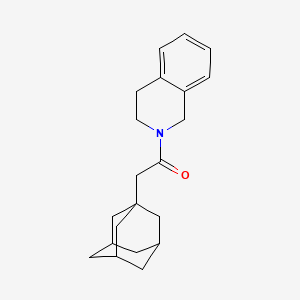

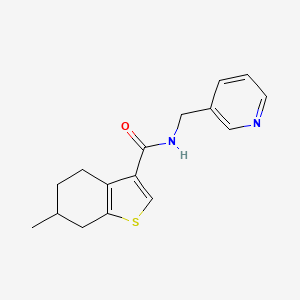

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4431148.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)

![1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)

![4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431198.png)

![1-[(4-bromo-2-thienyl)carbonyl]pyrrolidine](/img/structure/B4431204.png)